2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl 2,4-dimethylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 2,4-DIMETHYL-1-BENZENESULFONATE is a complex organic compound that features a benzisothiazole moiety and a benzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 2,4-DIMETHYL-1-BENZENESULFONATE typically involves multiple steps. One common route includes the reaction of 1,2-benzisothiazol-3-one with an appropriate amine to form the benzisothiazole derivative. This intermediate is then reacted with 2,4-dimethylbenzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 2,4-DIMETHYL-1-BENZENESULFONATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid.
Substitution: The benzisothiazole moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products
Major products formed from these reactions include sulfoxides, sulfones, and various substituted benzisothiazole derivatives .
Scientific Research Applications
2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 2,4-DIMETHYL-1-BENZENESULFONATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its benzisothiazole moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 2,4-DIMETHYL-1-BENZENESULFONATE involves its interaction with specific molecular targets. The benzisothiazole moiety can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]-4-METHYLPENTANOIC ACID: Similar structure but with a different functional group, leading to varied chemical properties and applications.
2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YLAMINO)-6-METHYL-4,5,6,7-TETRAHYDRO-BENZO[B]THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER: Another benzisothiazole derivative with distinct biological activities.
Uniqueness
The uniqueness of 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 2,4-DIMETHYL-1-BENZENESULFONATE lies in its combination of the benzisothiazole and benzenesulfonate groups, which confer specific chemical reactivity and potential biological activities not found in other similar compounds .
Properties
Molecular Formula |
C17H18N2O5S2 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl 2,4-dimethylbenzenesulfonate |
InChI |
InChI=1S/C17H18N2O5S2/c1-12-7-8-15(13(2)11-12)26(22,23)24-10-9-18-17-14-5-3-4-6-16(14)25(20,21)19-17/h3-8,11H,9-10H2,1-2H3,(H,18,19) |
InChI Key |
XNHDJDOCBPFSJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)OCCN=C2C3=CC=CC=C3S(=O)(=O)N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.